molecular formula C9H6FNO2 B14888806 4-Cyano-2-fluoro-6-methylbenzoic acid

4-Cyano-2-fluoro-6-methylbenzoic acid

Cat. No.: B14888806
M. Wt: 179.15 g/mol
InChI Key: QQRZZMRNAADWEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyano-2-fluoro-6-methylbenzoic acid is an organic compound with the molecular formula C9H6FNO2 It is a derivative of benzoic acid, featuring a cyano group, a fluoro group, and a methyl group as substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-2-fluoro-6-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 2-fluoro-6-methylbenzoic acid, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation.

    Diazotization: The amino group is converted to a diazonium salt through diazotization using sodium nitrite and hydrochloric acid.

    Sandmeyer Reaction: The diazonium salt is then subjected to a Sandmeyer reaction with copper(I) cyanide to introduce the cyano group, forming this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-2-fluoro-6-methylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with different substituents replacing the fluoro group.

    Reduction: 4-Amino-2-fluoro-6-methylbenzoic acid.

    Oxidation: 4-Cyano-2-fluoro-6-carboxybenzoic acid.

Scientific Research Applications

4-Cyano-2-fluoro-6-methylbenzoic acid is used in various scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties.

    Agrochemicals: It is used in the synthesis of agrochemical products, including herbicides and pesticides.

Mechanism of Action

The mechanism of action of 4-Cyano-2-fluoro-6-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the cyano and fluoro groups can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-methylbenzoic acid: Lacks the cyano group, making it less versatile in certain synthetic applications.

    4-Cyano-2-fluorobenzoic acid: Lacks the methyl group, which can affect its reactivity and applications.

    4-Cyano-3-fluorobenzoic acid: The position of the fluoro group differs, leading to different chemical properties and reactivity.

Uniqueness

4-Cyano-2-fluoro-6-methylbenzoic acid is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both the cyano and fluoro groups enhances its potential for use in various synthetic and research applications, making it a valuable compound in organic chemistry.

Properties

Molecular Formula

C9H6FNO2

Molecular Weight

179.15 g/mol

IUPAC Name

4-cyano-2-fluoro-6-methylbenzoic acid

InChI

InChI=1S/C9H6FNO2/c1-5-2-6(4-11)3-7(10)8(5)9(12)13/h2-3H,1H3,(H,12,13)

InChI Key

QQRZZMRNAADWEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)F)C#N

Origin of Product

United States

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